7-Fluoro-8-methylidenequinolin-4-one
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Overview
Description
7-Fluoro-8-methylidenequinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methylidenequinolin-4-one typically involves cyclization reactions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with alkoxy methylene malonic ester, followed by cyclization and decarboxylation . Transition metal-catalyzed reactions, such as those using palladium or copper, are also employed to introduce the fluorine atom and other substituents into the quinoline ring .
Industrial Production Methods: Industrial production of fluorinated quinolines often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is becoming more prevalent to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-methylidenequinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
- Quinoline N-oxides from oxidation.
- Reduced quinoline derivatives from reduction.
- Substituted quinolines from nucleophilic substitution .
Scientific Research Applications
7-Fluoro-8-methylidenequinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylidenequinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and norfloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Mefloquine: Another fluorinated quinoline used as an antimalarial drug.
Brequinar: An antineoplastic drug with a similar quinoline structure.
Uniqueness: 7-Fluoro-8-methylidenequinolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other fluorinated quinolines .
Properties
Molecular Formula |
C10H6FNO |
---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
7-fluoro-8-methylidenequinolin-4-one |
InChI |
InChI=1S/C10H6FNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H2 |
InChI Key |
IPTIZUDISBSIOH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=CC=C2C1=NC=CC2=O)F |
Origin of Product |
United States |
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